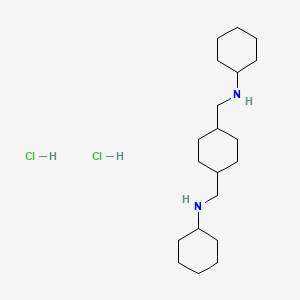
1,4-Cyclohexanebis(methylamine), N,N'-dicyclohexyl-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanebis(methylamine), N,N’-dicyclohexyl-, dihydrochloride, (E)- is a chemical compound with the molecular formula C8H18N2. It is a colorless to almost colorless liquid that is soluble in water and sensitive to air . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanebis(methylamine), N,N’-dicyclohexyl-, dihydrochloride, (E)- can be synthesized through the reaction of cyclohexane-1,4-dicarbonitrile with hydrogen in the presence of a catalyst . The reaction conditions typically involve high pressure and temperature to facilitate the reduction of the nitrile groups to amine groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-dicyclohexyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Cyclohexanebis(methylamine), N,N’-dicyclohexyl-, dihydrochloride, (E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-dicyclohexyl-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(aminomethyl)cyclohexane
- 4,4’-Methylenebis(cyclohexylamine)
- Hexahydro-p-xylylenediamine
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-dicyclohexyl-, dihydrochloride, (E)- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
1161-44-0 |
|---|---|
Molecular Formula |
C20H40Cl2N2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[[4-[(cyclohexylamino)methyl]cyclohexyl]methyl]cyclohexanamine;dihydrochloride |
InChI |
InChI=1S/C20H38N2.2ClH/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20;;/h17-22H,1-16H2;2*1H |
InChI Key |
YXUJYFMPMLQKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2CCC(CC2)CNC3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















